Receptor Subtype Binding Selectivity: PPT Achieves 410-Fold ERα Preference, Exceeding the Discrimination Window of Common ERβ-Selective Comparators
PPT demonstrates a 410-fold relative binding affinity (RBA) preference for ERα (RBA = 49%) over ERβ (RBA = 0.12%) [1][2]. This selectivity ratio substantially exceeds the inverse subtype preference exhibited by ERβ-selective agonists. DPN displays 70-fold ERβ selectivity in binding assays (RBA: ERβ > ERα) and 170-fold ERβ selectivity in transcriptional potency [3]. WAY-200070 exhibits 68- to 78-fold ERβ selectivity (EC₅₀: ERβ = 2 nM, ERα = 155 nM; Ki: ERβ = 2.3 nM, ERα = 187 nM) [4]. The absolute selectivity ratio for PPT (410×) is approximately 5- to 6-fold greater in magnitude than the ERβ selectivity ratios of these comparators.
| Evidence Dimension | Receptor subtype binding selectivity (fold preference for ERα versus ERβ) |
|---|---|
| Target Compound Data | 410-fold ERα selectivity (RBA: ERα = 49%, ERβ = 0.12%) |
| Comparator Or Baseline | DPN: 70-fold ERβ selectivity (binding) / 170-fold ERβ selectivity (transcription); WAY-200070: 68- to 78-fold ERβ selectivity (EC₅₀); 17β-Estradiol: ~1-fold (non-selective, Ki ≈ 0.1-0.2 nM for both subtypes) |
| Quantified Difference | PPT exhibits 410-fold ERα selectivity versus non-selective E2 baseline; the absolute magnitude (410×) is 5- to 6-fold larger than the ERβ selectivity ratios of DPN (70×) and WAY-200070 (68×). |
| Conditions | Competitive radiometric binding assay using recombinant human ERα and ERβ; RBA expressed relative to 17β-estradiol (100%). DPN data from same laboratory (Meyers et al., 2001). |
Why This Matters
A 410-fold selectivity window provides superior signal-to-noise discrimination in ERα-specific pharmacological studies compared with lower-selectivity alternatives, enabling definitive attribution of biological effects to ERα.
- [1] Stauffer, S.R., Coletta, C.J., Tedesco, R., et al. Pyrazole ligands: Structure-affinity/activity relationships and estrogen receptor-α-selective agonists. J. Med. Chem. 2000, 43, 4934-4947. View Source
- [2] Harris, H.A., Katzenellenbogen, J.A., Katzenellenbogen, B.S. Characterization of the biological roles of the estrogen receptors, ERα and ERβ, in estrogen target tissues in vivo through the use of an ERα-selective ligand. Endocrinology. 2002, 143, 4172-4177. View Source
- [3] Meyers, M.J., Sun, J., Carlson, K.E., et al. Estrogen receptor-β potency-selective ligands: Structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues. J. Med. Chem. 2001, 44, 4230-4251. View Source
- [4] WAY-200070. Wikipedia entry describing 68-fold ERβ selectivity with EC₅₀ values of 2 nM (ERβ) and 155 nM (ERα). View Source
